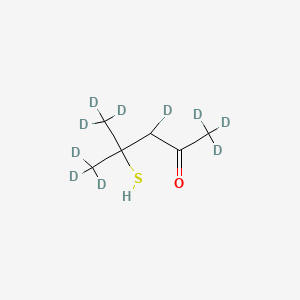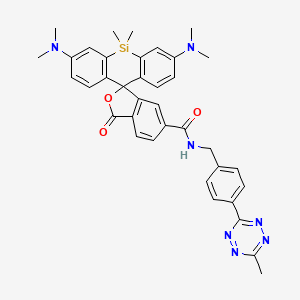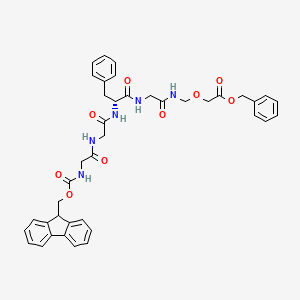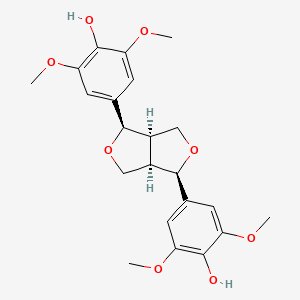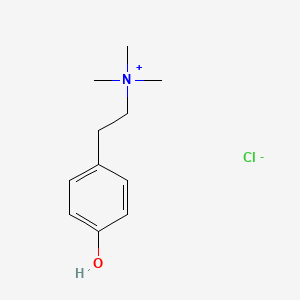
Candicine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Candicine (chloride) is a naturally occurring organic compound that is classified as a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. This compound is found in various plants, including barley and certain cacti, and is known for its toxic properties when administered parenterally .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Candicine (chloride) can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25°C to 30°C .
Industrial Production Methods
Industrial production of candicine (chloride) involves the extraction of the compound from natural sources such as the Argentinian cactus Trichocereus candicans. The extraction process includes maceration of the plant material, followed by solvent extraction and purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Candicine (chloride) undergoes various chemical reactions, including:
Oxidation: The phenolic group in candicine can be oxidized to form quinones.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions such as iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quaternary ammonium group.
Substitution: Candicine iodide and other halide derivatives.
Wissenschaftliche Forschungsanwendungen
Candicine (chloride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on neuromuscular transmission and its potential as a neuromuscular blocking agent.
Medicine: Studied for its toxicological properties and potential therapeutic applications in small doses.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
Candicine (chloride) exerts its effects by interacting with neuromuscular junctions. It first stimulates and then blocks ganglionic transmission. The compound’s effects are not altered by yohimbine, cocaine, or atropine but are counteracted by sparteine or tetrapropylammonium iodide. This indicates that candicine acts on specific molecular targets and pathways involved in neuromuscular transmission .
Vergleich Mit ähnlichen Verbindungen
Candicine (chloride) is unique due to its specific structure and biological activity. Similar compounds include:
Hordenine: Another alkaloid found in barley and cacti, with similar but less potent neuromuscular effects.
Leptodactyline: A positional isomer found in amphibians, with different biological activities.
Tyramine: The parent compound of candicine, with distinct pharmacological properties.
Candicine (chloride) stands out due to its potent neuromuscular blocking effects and its occurrence in both plants and amphibians.
Eigenschaften
CAS-Nummer |
3761-58-8 |
|---|---|
Molekularformel |
C11H18ClNO |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
RSMTVUYKCSQILZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


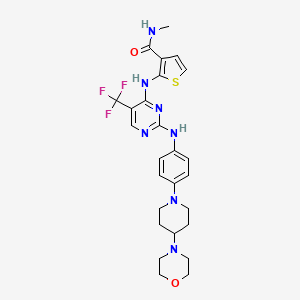

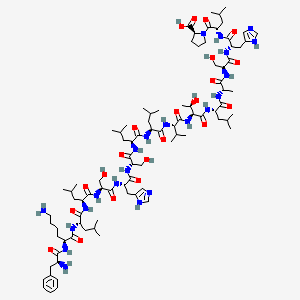
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)



